molecular formula C8H7BrClNO B1380257 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1536436-09-5

6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1380257
CAS RN: 1536436-09-5
M. Wt: 248.5 g/mol
InChI Key: RPUCEFZYJYIUCI-UHFFFAOYSA-N
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Description

6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the CAS Number: 1536436-09-5 . It has a molecular weight of 248.51 .


Molecular Structure Analysis

The InChI code for 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine is provided , which can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine is an oil at room temperature .

Scientific Research Applications

Catalyst for Synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes

A new N-bromo sulfonamide reagent, namely N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized and used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives by the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .

2. Synthesis of 4H-pyran, Pyranopyrazole and Pyrazolo[1,2-b]phthalazine Derivatives N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as a highly efficient and homogeneous catalyst was successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .

Antimicrobial Activity

The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, are reported .

Antiviral Activity

1,2,4-benzothiadiazine-1,1-dioxide has been reported to have antiviral activity .

Antihypertensive Activity

1,2,4-benzothiadiazine-1,1-dioxide has been reported to have antihypertensive activity .

Antidiabetic Activity

1,2,4-benzothiadiazine-1,1-dioxide has been reported to have antidiabetic activity .

Anticancer Activity

1,2,4-benzothiadiazine-1,1-dioxide has been reported to have anticancer activity .

8. KATP Channel Activators and AMPA Receptor Modulators 1,2,4-benzothiadiazine-1,1-dioxide has been reported to have KATP channel activators and AMPA receptor modulators .

Safety and Hazards

The safety information available indicates that 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine has a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUCEFZYJYIUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

1536436-09-5
Record name 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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